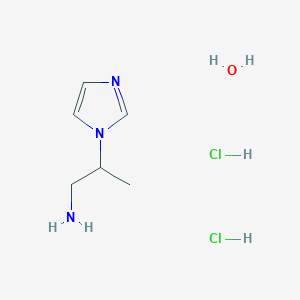

2-(1H-Imidazol-1-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

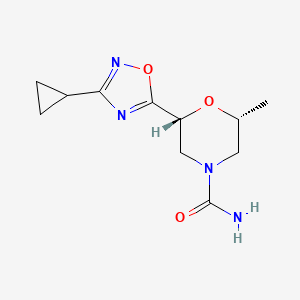

“2-(1H-Imidazol-1-yl)propan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “this compound”, often involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and various aldehydes . The absence of signals belonging to the NH2 group in the Fourier transform infrared (FTIR) spectra of the synthesized compounds is an important evidence of this reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by spectroscopic methods such as FTIR, proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) . Theoretical studies of the compound can be carried out by DFT/B3LYP/6-311++G(d,p) method .Chemical Reactions Analysis

The chemical reactions involving “this compound” often result in the formation of new imidazole derivatives . These reactions are typically characterized by the disappearance of the NH2 vibration bands of 3-(1H-imidazol-1-yl)propan-1-amine in the FTIR spectra of the reaction products .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 198.09 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis of Functionalized Benzimidazoimidazoles

A novel carbonylative approach has been developed to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, leveraging the oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines. This method yields products in high turnover numbers under mild conditions, using a catalytic system consisting of PdI2 and KI (Veltri et al., 2018).

Anticancer Agents Synthesis

New derivatives bearing oxadiazole nucleus as potential anticancer agents have been synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide. These compounds, including 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones, exhibited significant anticancer activity in vitro (Rashid et al., 2012).

Synthesis of Imines and Bisimines

New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines have been synthesized, including compounds using propan-1-amine. These products show potential for creating Cu(II) complexes, indicating their utility in coordination chemistry (Pařík & Chlupatý, 2014).

Nitrogen-rich Gas Generators

Imidazole, 1,2,4-triazole, and tetrazole based molecules, including 1-(1H-imidazol-1-yl)-1H-tetrazole, have been prepared for applications in nitrogen-rich gas generators. These compounds exhibited high positive heats of formation due to their molecular structure, influencing their physicochemical properties (Srinivas et al., 2014).

Safety and Hazards

Future Directions

The future directions for “2-(1H-Imidazol-1-yl)propan-1-amine” and its derivatives could involve further exploration of their therapeutic potential. Imidazole has become an important synthon in the development of new drugs . Therefore, there is a great importance of heterocyclic ring containing drugs . The development of a new drug that overcomes the AMR problems is necessary .

Properties

IUPAC Name |

2-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6(4-7)9-3-2-8-5-9/h2-3,5-6H,4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOYMXGHHZSHPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2817561.png)

![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/no-structure.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2817565.png)

![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B2817567.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2817573.png)

![3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2817577.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]acetamide](/img/structure/B2817578.png)

![3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2817581.png)

![4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2817583.png)